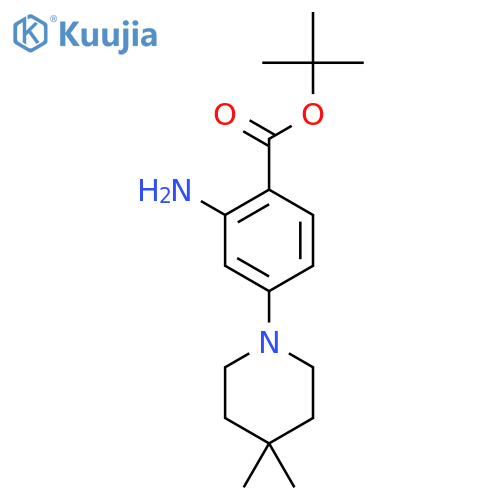

Cas no 2138553-16-7 (Tert-butyl 2-amino-4-(4,4-dimethylpiperidin-1-yl)benzoate)

Tert-butyl 2-amino-4-(4,4-dimethylpiperidin-1-yl)benzoate 化学的及び物理的性質

名前と識別子

-

- tert-butyl 2-amino-4-(4,4-dimethylpiperidin-1-yl)benzoate

- EN300-1154033

- 2138553-16-7

- Tert-butyl 2-amino-4-(4,4-dimethylpiperidin-1-yl)benzoate

-

- インチ: 1S/C18H28N2O2/c1-17(2,3)22-16(21)14-7-6-13(12-15(14)19)20-10-8-18(4,5)9-11-20/h6-7,12H,8-11,19H2,1-5H3

- InChIKey: ZVLMVNPDUBOSDE-UHFFFAOYSA-N

- SMILES: O(C(C1C=CC(=CC=1N)N1CCC(C)(C)CC1)=O)C(C)(C)C

計算された属性

- 精确分子量: 304.215078140g/mol

- 同位素质量: 304.215078140g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 4

- 重原子数量: 22

- 回転可能化学結合数: 4

- 複雑さ: 390

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 4.4

- トポロジー分子極性表面積: 55.6Ų

Tert-butyl 2-amino-4-(4,4-dimethylpiperidin-1-yl)benzoate Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1154033-1.0g |

tert-butyl 2-amino-4-(4,4-dimethylpiperidin-1-yl)benzoate |

2138553-16-7 | 1g |

$0.0 | 2023-06-09 |

Tert-butyl 2-amino-4-(4,4-dimethylpiperidin-1-yl)benzoate 関連文献

-

Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166

-

M. Mohsen Mahmoodi,Stephanie A. Fisher,Roger Y. Tam,Philip C. Goff,Reid B. Anderson,Jane E. Wissinger,David A. Blank,Molly S. Shoichet,Mark D. Distefano Org. Biomol. Chem., 2016,14, 8289-8300

-

Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915

-

Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674

-

Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863

-

Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740

-

Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233

-

Debaditya Choudhury,William T. Ramsay,Robert Kiss,Nicholas A. Willoughby,Lynn Paterson,Ajoy K. Kar Lab Chip, 2012,12, 948-953

-

Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447

-

Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753

Tert-butyl 2-amino-4-(4,4-dimethylpiperidin-1-yl)benzoateに関する追加情報

Introduction to Tert-butyl 2-amino-4-(4,4-dimethylpiperidin-1-yl)benzoate (CAS No. 2138553-16-7)

Tert-butyl 2-amino-4-(4,4-dimethylpiperidin-1-yl)benzoate, with the chemical formula C21H29N2O2, is a compound that has garnered significant attention in the field of pharmaceutical research and development. This organobenzene derivative features a tert-butyl group and an amino-substituted benzene ring, which are key structural elements that contribute to its unique chemical properties and potential biological activities. The presence of a 4,4-dimethylpiperidine-1-yl moiety further enhances its molecular complexity, making it a promising candidate for various therapeutic applications.

The compound is identified by its CAS number 2138553-16-7, which serves as a unique identifier in scientific literature and databases. This numbering system ensures that researchers can accurately reference and retrieve information about the compound, facilitating collaboration and knowledge sharing across global scientific communities. The molecular structure of Tert-butyl 2-amino-4-(4,4-dimethylpiperidin-1-yl)benzoate consists of a benzene core substituted with an amino group at the 2-position and a dimethylpiperidine ring at the 4-position. The tert-butyl group attached to the benzene ring provides steric hindrance, which can influence the compound's solubility, reactivity, and interactions with biological targets.

In recent years, there has been a growing interest in developing novel therapeutic agents that leverage the unique properties of organobenzene derivatives. Tert-butyl 2-amino-4-(4,4-dimethylpiperidin-1-yl)benzoate has been studied for its potential role in various pharmacological pathways. For instance, its structural features suggest that it may interact with enzymes and receptors involved in inflammation, pain management, and neurodegenerative diseases. Preliminary studies have indicated that this compound exhibits promising anti-inflammatory properties, making it a potential lead for the development of new drugs targeting chronic inflammatory conditions.

The dimethylpiperidine moiety in Tert-butyl 2-amino-4-(4,4-dimethylpiperidin-1-yl)benzoate is particularly noteworthy due to its ability to modulate biological activity through hydrogen bonding and other non-covalent interactions. This structural element has been widely used in drug design to enhance binding affinity and selectivity. In addition, the tert-butyl group can serve as a protective group or influence the electronic properties of the molecule, thereby affecting its pharmacokinetic behavior. These features make Tert-butyl 2-amino-4-(4,4-dimethylpiperidin-1-yl)benzoate a versatile scaffold for medicinal chemists seeking to develop innovative therapeutic agents.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of compounds like Tert-butyl 2-amino-4-(4,4-dimethylpiperidin-1-yl)benzoate with greater accuracy. These tools allow scientists to simulate interactions between the compound and biological targets, providing insights into potential mechanisms of action. For example, virtual screening studies have identified this compound as a possible inhibitor of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammatory pathways. Such findings highlight the importance of Tert-butyl 2-amino-4-(4,4-dimethylpiperidin-1-yl)benzoate in the search for novel anti-inflammatory therapies.

The synthesis of Tert-butyl 2-amino-4-(4,4-dimethylpiperidin-1-yl)benzoate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key synthetic steps include condensation reactions between appropriately substituted benzene derivatives and piperidine derivatives, followed by functional group modifications such as hydrolysis or alkylation. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have also been employed to introduce specific structural motifs into the molecule efficiently. These synthetic strategies underscore the compound's complexity and highlight the expertise required to produce it in sufficient quantities for research purposes.

In conclusion, Tert-butyl 2-amino-4-(4,4-dimethylpiperidin-1-yl)benzoate (CAS No. 2138553-16-7) is a structurally complex organobenzene derivative with significant potential in pharmaceutical research. Its unique combination of functional groups makes it a promising candidate for developing novel therapeutic agents targeting various diseases. Recent studies have highlighted its anti-inflammatory properties, suggesting its utility in treating chronic inflammatory conditions. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in drug discovery and development efforts worldwide.

2138553-16-7 (Tert-butyl 2-amino-4-(4,4-dimethylpiperidin-1-yl)benzoate) Related Products

- 17258-52-5(3-(3-methylbutoxy)aniline)

- 1859684-44-8(4-Chloro-2-(3-hydroxyazetidin-1-yl)-1,3-thiazole-5-carbaldehyde)

- 2228787-23-1(tert-butyl 2-(2,6-difluoro-4-methylphenyl)piperazine-1-carboxylate)

- 1794756-43-6(N-Nitroso-N-methyl-N-dodecylamine-d5)

- 929966-35-8(Methyl (2-{[(4-methoxyphenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate)

- 1250371-16-4(4-(trifluoromethoxy)phenylmethanesulfonamide)

- 1353944-20-3(2-{3-[(Benzyl-methyl-amino)-methyl]-piperidin-1-yl}-ethylamine)

- 2305466-99-1(N-[2-Fluoro-4-[(4-methyl-3-oxopiperazin-1-yl)methyl]phenyl]prop-2-enamide)

- 689771-82-2(ethyl 4-amino-3-(3-chloro-2-methylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate)

- 1172055-94-5(1-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)methylurea)